![molecular formula C12H17NO4 B13324545 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butoxycarbonyl)-7-azabicyclo[22, is a bicyclic compound with interesting structural features.
Structure: Its chemical formula is C₁₂H₁₉NO₄, and it consists of a bicyclo[2.2.1]heptane ring system with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the of a Boc-protected amine to a suitable Michael acceptor (such as an α,β-unsaturated carboxylic acid). The Boc group provides protection during subsequent reactions.
Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or tetrahydrofuran. The reaction is often carried out at room temperature or under mild heating.
Industrial Production: While not widely produced industrially, researchers synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including (removing the Boc group), , and .
Common Reagents and Conditions:
Major Products: The deprotected compound (without Boc) is a key intermediate for further synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: May serve as a precursor for bioconjugation or peptide synthesis.
Medicine: Investigated for potential drug development (e.g., as part of peptidomimetics).
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Wirkmechanismus
Target: The compound’s mechanism depends on its specific application. For drug development, it could target enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Its bicyclo[2.2.1]heptane ring system sets it apart.
Similar Compounds:
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h4,6,8H,5,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VLIYGKXVMXUARB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


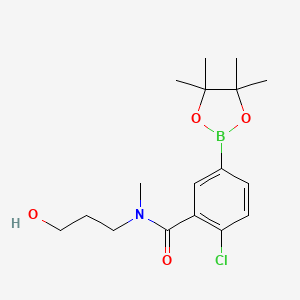
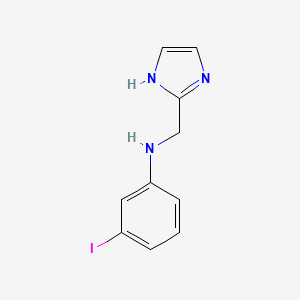
![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
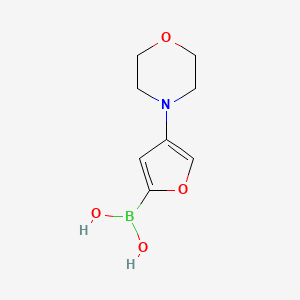
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
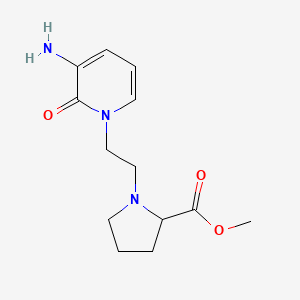

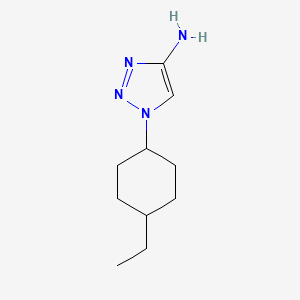
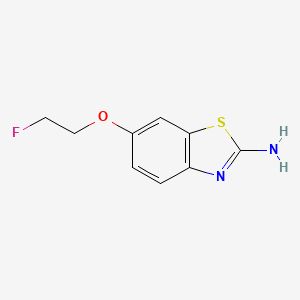
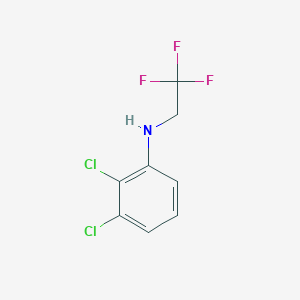
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)

![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
